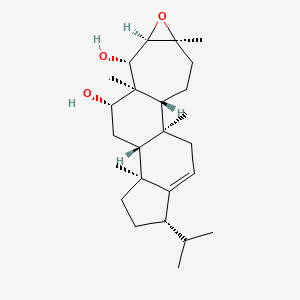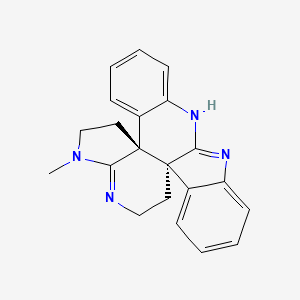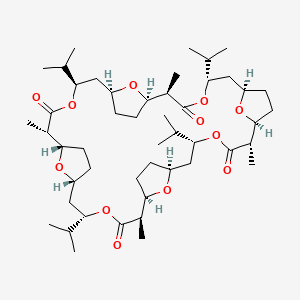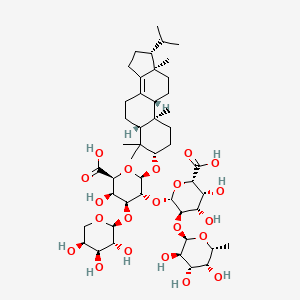
Aspergilloxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aspergilloxide is a natural product found in Aspergillus with data available.
Applications De Recherche Scientifique
Discovery and Structure
Aspergilloxide, a novel sesterterpene epoxide, was identified from a marine-derived fungus of the genus Aspergillus. This compound, distinguished by its unique structural architecture, represents a new addition to the sesterterpenoid class of secondary metabolites. Its structure was elucidated through NMR data and chemical methods, with its absolute stereochemistry assigned using the modified Mosher method (Cueto, Jensen, & Fenical, 2002).
Genomic and Biological Insights
Aspergillus is a vital genus for genetic research and biotechnological applications. It's known for producing a range of biologically active secondary metabolites, like aspergilloxide. The development of genetic tools for Aspergillus has enabled further exploration of these compounds (Lubertozzi & Keasling, 2009). The Aspergillus Genome Database is a significant resource providing gene, protein, and sequence information, aiding the research community in studying Aspergillus genetics and molecular biology (Arnaud et al., 2009).
Secondary Metabolites and Biological Activity
Aspergillus is known for producing diverse and biologically active secondary metabolites, including aspergilloxide. Studies on Aspergillus species have isolated compounds like aspergilloxide and evaluated them for various biological activities. For instance, aspochalasin H1, isolated from Aspergillus sp., was studied for its antibacterial and antiproliferative activities, reflecting the potential biological impacts of compounds like aspergilloxide (Qader et al., 2021).
Industrial and Environmental Applications
Aspergillus terreus, another member of the Aspergillus genus, is utilized in the pharmaceutical industry for producing secondary metabolites like lovastatin. Its exopolysaccharides (EPS) have been studied for their potential industrial applications and biological properties (Costa et al., 2019). Additionally, A. niger's potential in biosorption of heavy metals has been explored, indicating the genus's environmental significance (Kapoor & Viraraghavan, 1998).
Comparative Genomics and Evolution
The comparative genomic analysis of Aspergillus species offers insights into genome evolution and gene regulation. These studies provide a foundation for understanding the genetic basis of aspergilloxide production and its regulation (Galagan et al., 2005).
Biotechnology and Bioengineering
The Aspergillus genus, due to its diverse properties and applications, has been extensively reviewed for its potential in biotechnology and bioengineering. This includes its role in metabolite production, industrial processes, and bioenergy research, highlighting the potential industrial relevance of compounds like aspergilloxide (Gupta, 2016).
Propriétés
Formule moléculaire |
C25H40O3 |
|---|---|
Poids moléculaire |
388.6 g/mol |
Nom IUPAC |
(1S,2R,5S,7R,8S,9S,10S,12R,13S,16S)-1,5,9,13-tetramethyl-16-propan-2-yl-6-oxapentacyclo[10.7.0.02,9.05,7.013,17]nonadec-17-ene-8,10-diol |
InChI |
InChI=1S/C25H40O3/c1-14(2)15-7-10-22(3)16(15)8-11-23(4)17-9-12-24(5)21(28-24)20(27)25(17,6)19(26)13-18(22)23/h8,14-15,17-21,26-27H,7,9-13H2,1-6H3/t15-,17+,18-,19-,20+,21+,22+,23+,24-,25-/m0/s1 |
Clé InChI |
SVQDXKZHXRDFNG-VHTKSKENSA-N |
SMILES isomérique |
CC(C)[C@@H]1CC[C@@]2(C1=CC[C@]3([C@H]2C[C@@H]([C@@]4([C@@H]3CC[C@]5([C@@H]([C@H]4O)O5)C)C)O)C)C |
SMILES canonique |
CC(C)C1CCC2(C1=CCC3(C2CC(C4(C3CCC5(C(C4O)O5)C)C)O)C)C |
Synonymes |
aspergilloxide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[(E)-2-isocyanoethenyl]-1H-indole](/img/structure/B1246383.png)







